Fosfato de cerio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

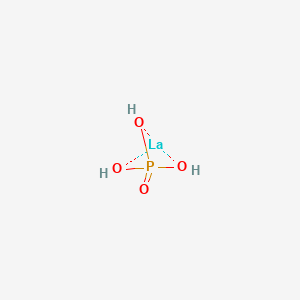

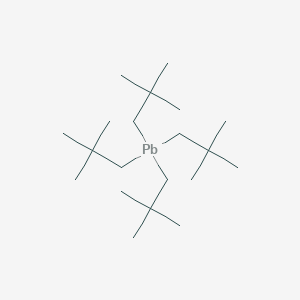

Cerium phosphate, also known as Cerium phosphate, is a useful research compound. Its molecular formula is CeH3O4P and its molecular weight is 238.11 g/mol. The purity is usually 95%.

The exact mass of the compound Cerium phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphoric Acids - Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cerium phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cerium phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nanotecnología

El fosfato de cerio se ha utilizado en la síntesis de nanobastones . Estos nanobastones tienen relaciones de aspecto entre 3–24.8 y muestran dominios mixtos monoclínicos y hexagonales en la capa superficial . Esto demuestra la importancia de la espectroscopia vibracional a nanoescala sensible a la superficie en la ciencia de las nanopartículas .

Ciencia de la superficie

Los estudios de la superficie de los nanobastones de this compound con microscopía de fuerza inducida por foto han demostrado que el carbonato se adsorbe preferentemente en los dominios monoclínicos . Esto podría tener implicaciones para el diseño de catalizadores y otros materiales donde las propiedades de la superficie son importantes .

Estudios de dopaje

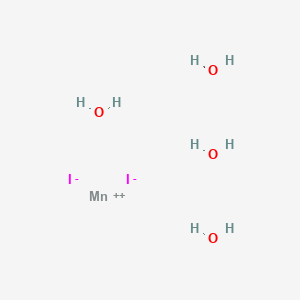

Los bastones de this compound se pueden dopar con iones Co, Ni y Mn . La introducción de estos iones dopantes tiene un efecto medible en la susceptibilidad magnética y un efecto más significativo en la fase cristalina global de las nanopartículas .

Cristalografía

El this compound tiene dos estructuras cristalinas bien documentadas: rabdofano (hexagonal) y monacita (monoclínica) . Las dos formas de this compound muestran propiedades específicas del cristal .

Catálisis

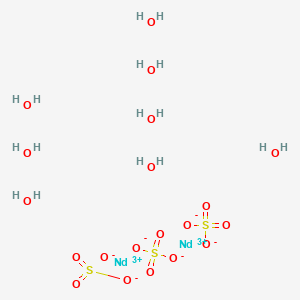

El this compound se ha utilizado como un cocatalizador para mejorar el rendimiento de la reacción de evolución del oxígeno (OER) de las matrices de nanohilos de NiCo2O4

Mecanismo De Acción

Target of Action

Cerium phosphate primarily targets surface structures and biochemical pathways within various environments . Its interaction with these targets can lead to significant changes in their properties and functions .

Mode of Action

Cerium phosphate interacts with its targets through a series of complex processes. For instance, it has been found that cerium phosphate nanorods, despite their hexagonal phase bulk structure, contain mixed monoclinic and hexagonal domains on the surface layer . This demonstrates the compound’s ability to interact with and alter surface structures at the nanoscale .

Moreover, cerium phosphate has been shown to adsorb carbonate preferentially on the monoclinic domains . This suggests that the compound can influence the chemical composition of its targets, although the exact mechanism behind this phenomenon is yet to be determined .

Biochemical Pathways

Cerium phosphate affects several biochemical pathways. For instance, it has been found to influence the formation of hydroxyl radicals in the presence of peroxidase . This suggests that cerium phosphate can impact biochemical pathways related to oxidative stress and other radical-related processes .

Pharmacokinetics

It’s known that the compound’s properties can be influenced by various factors such as ph, temperature, and pressure

Result of Action

The action of cerium phosphate results in significant changes at the molecular and cellular levels. For example, the introduction of dopant ions to cerium phosphate rods has been shown to affect the magnetic susceptibility and the bulk crystal phase of the nanoparticles . This demonstrates the compound’s ability to alter the physical and chemical properties of its targets .

Action Environment

The action, efficacy, and stability of cerium phosphate are influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the presence of other ions in the environment . Additionally, the compound’s properties can be influenced by environmental conditions such as temperature and pressure .

Análisis Bioquímico

Biochemical Properties

Cerium phosphate interacts with various biomolecules, influencing biochemical reactions. For instance, it has been shown to interact with enzymes and proteins, affecting their function . The monoclinic form of cerium phosphate has been found to have a higher catalytic activity in the presence of peroxidase, attributed to its greater ability to create hydroxyl radicals .

Cellular Effects

Cerium phosphate nanoparticles (nanoceria) have demonstrated significant effects on various types of cells. For instance, they have been shown to mitigate reactive oxygen species (ROS) levels in cells, which can influence cell signaling pathways, gene expression, and cellular metabolism . Moreover, the transformation of nanoceria in cells is species-dependent, with different plant species showing different capacities to transform nanoceria into Ce(III) species .

Temporal Effects in Laboratory Settings

The effects of cerium phosphate can change over time in laboratory settings. For instance, studies have shown that cerium phosphate nanorods can be synthesized with controlled morphology and chemical composition, providing insights into the factors affecting crystal growth

Dosage Effects in Animal Models

The effects of cerium phosphate can vary with different dosages in animal models. For instance, a study on the impact of cerium oxide nanoparticles on adenine-induced chronic kidney disease in rats showed that cerium phosphate could improve or prevent renal damage caused by adenine . The specific dosage effects, threshold effects, and potential toxic or adverse effects at high doses need further exploration.

Metabolic Pathways

Cerium phosphate may be involved in various metabolic pathways. For instance, cerium oxide nanoparticles have been shown to modulate the metabolic gene expression in glioblastoma multiforme (GBM) derived cell lines

Transport and Distribution

The transport and distribution of cerium phosphate within cells and tissues are complex processes that depend on various factors. For example, different plant species have been shown to internalize cerium phosphate differently, affecting its distribution within the cells

Subcellular Localization

While some studies have suggested that cerium phosphate may be localized in specific subcellular compartments

Propiedades

Número CAS |

13454-71-2 |

|---|---|

Fórmula molecular |

CeH3O4P |

Peso molecular |

238.11 g/mol |

Nombre IUPAC |

cerium;phosphoric acid |

InChI |

InChI=1S/Ce.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

Clave InChI |

PAFFVEYJXFIATB-UHFFFAOYSA-N |

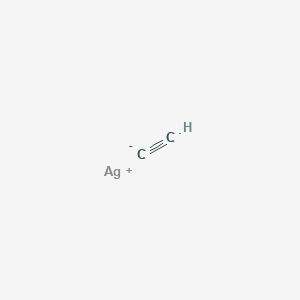

SMILES |

[O-]P(=O)([O-])[O-].[Ce+3] |

SMILES canónico |

OP(=O)(O)O.[Ce] |

Key on ui other cas no. |

13454-71-2 |

Sinónimos |

cerium phosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.